molecular formula C14H17FN2O2S B3961551 N-(2,6-dimethylmorpholine-4-carbothioyl)-4-fluorobenzamide

N-(2,6-dimethylmorpholine-4-carbothioyl)-4-fluorobenzamide

Cat. No.: B3961551
M. Wt: 296.36 g/mol
InChI Key: NSRZOCQNYBFRRI-UHFFFAOYSA-N
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Description

N-(2,6-dimethylmorpholine-4-carbothioyl)-4-fluorobenzamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a morpholine ring substituted with dimethyl groups at the 2 and 6 positions, a carbothioyl group at the 4 position, and a fluorobenzamide moiety. Its distinct chemical structure makes it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylmorpholine-4-carbothioyl)-4-fluorobenzamide typically involves the reaction of 2,6-dimethylmorpholine with a suitable carbothioylating agent, followed by the introduction of the 4-fluorobenzamide group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylmorpholine-4-carbothioyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2,6-dimethylmorpholine-4-carbothioyl)-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylmorpholine-4-carbothioyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include modulation of signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylmorpholine-4-carbothioyl)-2-fluorobenzamide
  • N-(2,6-dimethylmorpholine-4-carbothioyl)-4-methylbenzamide
  • N-(2,6-dimethylmorpholine-4-carbothioyl)-3,4-dimethoxybenzamide

Uniqueness

N-(2,6-dimethylmorpholine-4-carbothioyl)-4-fluorobenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its fluorine atom can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,6-dimethylmorpholine-4-carbothioyl)-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2S/c1-9-7-17(8-10(2)19-9)14(20)16-13(18)11-3-5-12(15)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRZOCQNYBFRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=S)NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,6-dimethylmorpholine-4-carbothioyl)-4-fluorobenzamide
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N-(2,6-dimethylmorpholine-4-carbothioyl)-4-fluorobenzamide
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N-(2,6-dimethylmorpholine-4-carbothioyl)-4-fluorobenzamide
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N-(2,6-dimethylmorpholine-4-carbothioyl)-4-fluorobenzamide
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N-(2,6-dimethylmorpholine-4-carbothioyl)-4-fluorobenzamide
Reactant of Route 6
N-(2,6-dimethylmorpholine-4-carbothioyl)-4-fluorobenzamide

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